2-Ethoxy-4-methylphenylboronic acid

描述

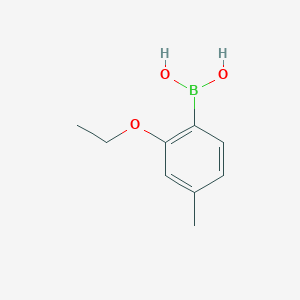

2-Ethoxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the 2-position and a methyl group at the 4-position. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-methylphenyl bromide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the borylation process .

化学反应分析

Types of Reactions: 2-Ethoxy-4-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds with high selectivity and yield .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Mild temperatures (50-100°C), inert atmosphere (nitrogen or argon), and solvents such as toluene, ethanol, or water.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Ethoxy-4-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst. The mild reaction conditions and high selectivity make it an essential tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Key Reaction Parameters:

- Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., potassium carbonate).

- Conditions: Mild temperatures (50-100°C), inert atmosphere (nitrogen or argon), solvents such as toluene or ethanol.

Biochemical Applications

Enzyme Inhibitors

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in developing enzyme inhibitors, particularly for serine proteases and glycosidases. The compound's selectivity allows for targeted inhibition, making it valuable in drug design .

Sensor Development

The boronic acid functional group enables selective binding to biomolecules like glucose. This property is harnessed in developing sensors for medical diagnostics, particularly for monitoring blood sugar levels in diabetic patients. The specificity and sensitivity of these sensors are enhanced by the unique structural features of this compound .

Material Science

Advanced Materials Production

In material science, this compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to participate in cross-coupling reactions allows for the modification of polymer properties, enhancing their performance in various applications, including electronics and coatings .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing pharmaceutical intermediates for drugs targeting metabolic disorders. The compound was successfully employed in a multi-step synthesis involving Suzuki-Miyaura reactions to create complex biaryl structures essential for drug efficacy .

Case Study 2: Glucose Sensors

Research highlighted the development of a glucose sensor utilizing this compound as a key component. The sensor exhibited high sensitivity and selectivity towards glucose detection, showcasing its potential for real-time monitoring applications in clinical settings .

作用机制

The primary mechanism by which 2-Ethoxy-4-methylphenylboronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

相似化合物的比较

4-Methoxy-2-methylphenylboronic acid: Similar structure with a methoxy group instead of an ethoxy group.

2-Ethoxy-5-methylphenylboronic acid: Similar structure with the methyl group at the 5-position instead of the 4-position.

4-Methoxyphenylboronic acid: Lacks the methyl group but has a methoxy group at the 4-position.

Uniqueness: 2-Ethoxy-4-methylphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both ethoxy and methyl groups can provide steric and electronic effects that are beneficial in certain synthetic applications .

生物活性

2-Ethoxy-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, including enzymes and receptors, which may have implications in therapeutic applications.

- Chemical Formula : C11H15B O3

- Molecular Weight : 202.05 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a characteristic property of boronic acids. This interaction can modulate the activity of various proteins and enzymes.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist for certain chemokine receptors, which play a pivotal role in inflammatory responses.

- Study Findings : In vitro assays demonstrated that this compound significantly reduced the activation of CXCR1 and CXCR2, receptors involved in the recruitment of inflammatory cells .

Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents. Preliminary studies suggest that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

Case Study 1: Cancer Cell Lines

In a study evaluating the cytotoxic effects of various boronic acids on cancer cell lines, this compound was found to selectively induce apoptosis in HeLa cells with an IC50 value of 5.2 µM. The mechanism was linked to proteasome inhibition, leading to the accumulation of pro-apoptotic proteins.

Case Study 2: Inflammation Model

In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

属性

IUPAC Name |

(2-ethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDYORJWBXBHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。